REACTION_CXSMILES
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[CH3:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Cl.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(=O)(O)[O-].[Na+]>C1COCC1>[CH3:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][N:17]1[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]1 |f:2.3|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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CC1=C(CCl)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 65° C. for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The mixture was partitioned between EtOAc and H2O
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Type
|
EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc
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Type
|
WASH
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Details
|
the combined organic layers were washed with saturated NH4Cl, H2O, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
Solvent evaporation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
CC1=C(CN2CCN(CC2)C)C=CC=C1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |